molecular formula C10H11ClN4O2 B13702605 3-Amino-5-(5-methyl-2-nitrophenyl)pyrazole Hydrochloride

3-Amino-5-(5-methyl-2-nitrophenyl)pyrazole Hydrochloride

Katalognummer: B13702605
Molekulargewicht: 254.67 g/mol
InChI-Schlüssel: KAFMZMSNVJOWGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876580 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

The preparation of MFCD32876580 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .

Analyse Chemischer Reaktionen

MFCD32876580 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .

Wissenschaftliche Forschungsanwendungen

MFCD32876580 has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic organic chemistry to create new compounds. In biology, it is studied for its potential effects on biological systems and its interactions with various biomolecules. In medicine, MFCD32876580 is investigated for its potential therapeutic properties and its role in drug development. Industrially, it is used in the production of various materials and chemicals .

Wirkmechanismus

The mechanism of action of MFCD32876580 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This can result in various biological and chemical effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

MFCD32876580 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures and methanesulfonate groups. MFCD32876580 stands out due to its specific reactivity and stability, which make it particularly valuable in certain applications. Some similar compounds include those used in similar synthetic and industrial processes .

Eigenschaften

Molekularformel

C10H11ClN4O2

Molekulargewicht

254.67 g/mol

IUPAC-Name

5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10N4O2.ClH/c1-6-2-3-9(14(15)16)7(4-6)8-5-10(11)13-12-8;/h2-5H,1H3,(H3,11,12,13);1H

InChI-Schlüssel

KAFMZMSNVJOWGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.